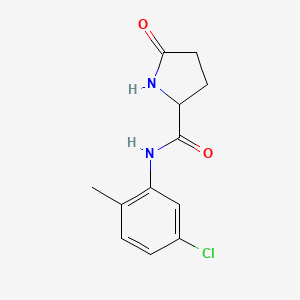
2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid is a synthetic organic compound that belongs to the class of amino acids It features a tert-butoxycarbonyl (Boc) protecting group, a chloropyrazine moiety, and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrazine and tert-butoxycarbonyl chloride.
Formation of Intermediate: The 5-chloropyrazine is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected intermediate.
Introduction of Acetic Acid Group: The intermediate is then subjected to a reaction with bromoacetic acid or its derivatives under basic conditions to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The chloropyrazine moiety may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-2-(5-bromopyrazin-2-YL)acetic acid: Similar structure with a bromine atom instead of chlorine.
2-((Tert-butoxycarbonyl)amino)-2-(5-fluoropyrazin-2-YL)acetic acid: Contains a fluorine atom instead of chlorine.
2-((Tert-butoxycarbonyl)amino)-2-(5-methylpyrazin-2-YL)acetic acid: Features a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloropyrazine moiety may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H14ClN3O4 |
|---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
2-(5-chloropyrazin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H14ClN3O4/c1-11(2,3)19-10(18)15-8(9(16)17)6-4-14-7(12)5-13-6/h4-5,8H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
MZUNSUJTQYGAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN=C(C=N1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


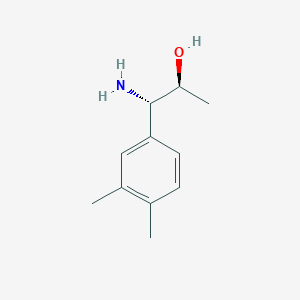
![tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13047655.png)
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047662.png)
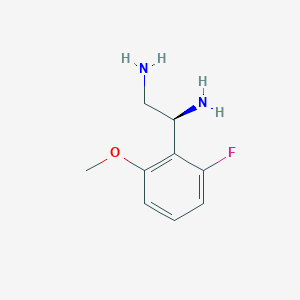
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047680.png)

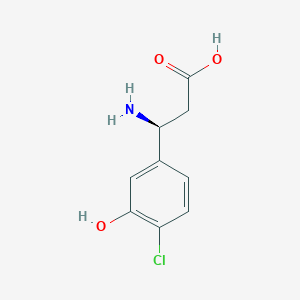
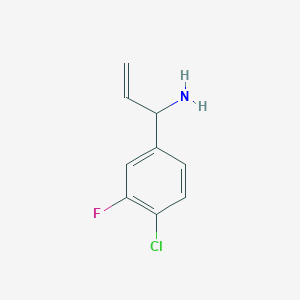

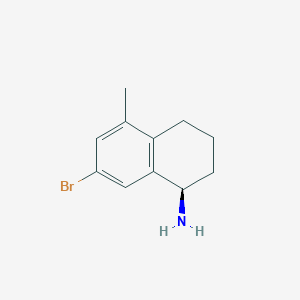
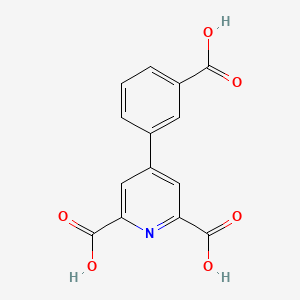
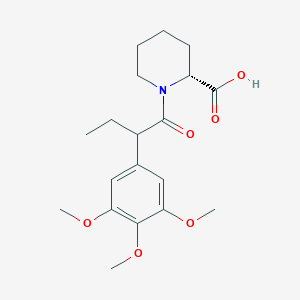
![3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13047732.png)
